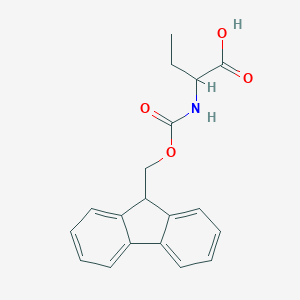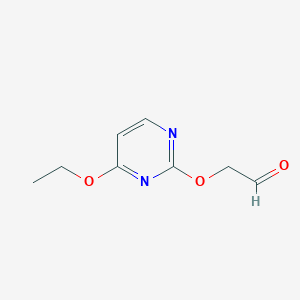
Fmoc-3-pirenil-L-alanina
Descripción general
Descripción
Synthesis Analysis
The synthesis of Fmoc-3-pyrenyl-L-alanine and related compounds often involves solid-phase synthesis techniques, utilizing fluorenylmethyloxycarbonyl (Fmoc) protection for amino acids. This method allows for the sequential addition of amino acids to a growing peptide chain, with Fmoc providing a reliable and reversible protection mechanism. One approach details the synthesis of peptides and peptidomimetics incorporating aza-beta3-amino acids along with Fmoc-protected alpha-amino acids, demonstrating the versatility of Fmoc chemistry in constructing complex molecules (Busnel et al., 2005).
Molecular Structure Analysis
The molecular structure of Fmoc-3-pyrenyl-L-alanine includes a fluorenylmethoxycarbonyl (Fmoc) group attached to the nitrogen atom of the amino acid, providing steric protection and facilitating peptide bond formation. The pyrenyl group attached to the side chain of the alanine residue imparts unique photophysical properties, enabling its use in fluorescent labeling and studies of peptide interactions. Detailed structural analysis and optimization of peptide synthesis using Fmoc chemistry underscore the importance of the Fmoc group in synthesizing complex peptide structures efficiently (Thomson et al., 1995).
Chemical Reactions and Properties
Fmoc-3-pyrenyl-L-alanine participates in chemical reactions characteristic of amino acids, including peptide bond formation and amide coupling reactions. The Fmoc group facilitates easy removal under basic conditions without affecting the peptide backbone, making it ideal for stepwise peptide synthesis. The pyrenyl moiety can engage in π-π interactions and fluorescent quenching, providing a tool for studying protein-protein interactions and enzymatic activity. Research on the synthesis of chiral peptide nucleic acids using Fmoc chemistry highlights the broad applicability of Fmoc-protected amino acids in creating diverse bioactive molecules (Wu & Xu, 2001).
Physical Properties Analysis
The physical properties of Fmoc-3-pyrenyl-L-alanine, such as solubility, melting point, and optical activity, are influenced by the Fmoc and pyrenyl groups. The hydrophobic nature of the pyrenyl group can affect the solubility of the compound in organic solvents, while the bulky Fmoc group can influence the melting point and crystallinity. Studies on the self-assembly of bioactive dipeptides incorporating bulky aromatic substituents like Fmoc demonstrate how these groups can dictate the physical properties and self-assembly behavior of the molecules (Castelletto et al., 2011).
Chemical Properties Analysis
The chemical properties of Fmoc-3-pyrenyl-L-alanine are characterized by its reactivity in peptide synthesis and its fluorescence. The Fmoc group allows for selective deprotection and coupling reactions, essential for the synthesis of complex peptides and proteins. The pyrenyl group's fluorescence provides a powerful tool for probing the molecular environment and interactions of peptides, with implications for studying biological systems and developing new materials. Research on the synthesis and application of Fmoc-modified amino acids and short peptides emphasizes the utility of these compounds in fabricating functional materials and studying biological phenomena (Tao et al., 2016).
Aplicaciones Científicas De Investigación
Síntesis de Péptidos
“Fmoc-3-pirenil-L-alanina” es un derivado de alanina protegido con Fmoc que es potencialmente útil para estudios de proteómica y técnicas de síntesis de péptidos en fase sólida . El grupo Fmoc (Fluorenylmetiloxicarbonil) es un grupo protector utilizado en la síntesis de péptidos, que se elimina durante los pasos finales de la síntesis.
Estudios de Autoensamblaje
El compuesto se ha utilizado en estudios que investigan el autoensamblaje de aminoácidos simples protegidos con Fmoc . Estos estudios han demostrado la capacidad de controlar las morfologías que resultan del autoensamblaje de aminoácidos simples alifáticos modificados con Fmoc .
Diseño de Micro/Nanoestructuras
This compound se puede utilizar como un andamiaje novedoso para el diseño de micro/nanoestructuras distintas a través de un enfoque de abajo hacia arriba . Esto se puede ajustar mediante el control de los parámetros ambientales .
Ciencia de Materiales
Las estructuras autoensambladas de this compound pueden servir como excelentes andamios bioorgánicos para diversas aplicaciones . Esto lo convierte en un compuesto valioso en el campo de la ciencia de los materiales.
Síntesis Química
This compound se utiliza como bloque de construcción en la preparación de diversas moléculas complejas . Su estructura y propiedades únicas la convierten en una herramienta versátil en la síntesis química.
Investigación Bioquímica
Dada su similitud estructural con la alanina, uno de los aminoácidos más simples, this compound se puede utilizar en investigación bioquímica para estudiar la estructura y función de las proteínas .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Fmoc-3-pyrenyl-L-alanine interacts with various biomolecules in biochemical reactions. The Fmoc group is typically removed with a base such as pyridine . This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .
Molecular Mechanism
It is known that the Fmoc group is typically removed with a base such as pyridine
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMJSJQWMANBG-PMERELPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373224 | |
| Record name | Fmoc-3-pyrenyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183071-07-0 | |
| Record name | Fmoc-3-pyrenyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(pyren-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






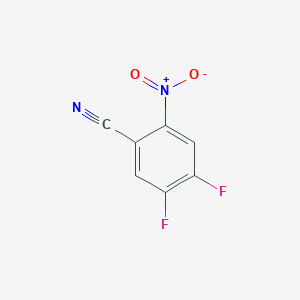
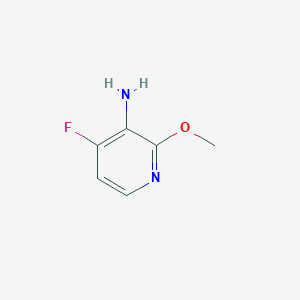
![5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B64016.png)
![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)
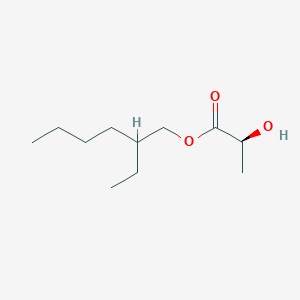
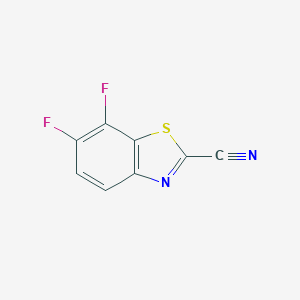

![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)
